molecular formula C15H24N2O3 B5496745 N'-(3,4-dimethoxyphenyl)-N,N-dipropylurea

N'-(3,4-dimethoxyphenyl)-N,N-dipropylurea

Cat. No. B5496745
M. Wt: 280.36 g/mol
InChI Key: CHKHPICUFPLOBU-UHFFFAOYSA-N
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Description

Compounds with a structure containing a benzene ring conjugated to a propanoic acid are known as phenylpropanoic acids . These compounds have been widely used in scientific research due to their interesting chemical properties.


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as vibrational spectra analysis, HOMO–LUMO analysis, and hyperpolarizability . These studies often involve the use of density functional theory (DFT) calculations .


Chemical Reactions Analysis

Amides were synthesized from N-benzoyl aliphatic α-amino acids and homoveratrylamine and screened for cytotoxicity . The development of efficient approaches to the design of biologically active compounds is a high-priority problem for medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For example, the compound 3,4-Dimethoxyphenol has a molecular weight of 196.20 g/mol .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle these compounds with care, using protective equipment and working in a well-ventilated area .

Future Directions

The future directions of research on similar compounds could involve the design of new derivatives with improved properties. This could be achieved by understanding the detailed three-dimensional arrangement of the compound, which could be useful for designing new derivatives .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1,1-dipropylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-5-9-17(10-6-2)15(18)16-12-7-8-13(19-3)14(11-12)20-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKHPICUFPLOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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